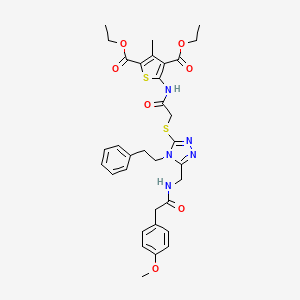![molecular formula C15H16N2O4S2 B2839617 (Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 851716-49-9](/img/structure/B2839617.png)
(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound featuring a thiazole ring, which is a sulfur and nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The initial step often involves the cyclization of a precursor containing sulfur and nitrogen atoms. This can be achieved through the reaction of 2-aminothiophenol with an appropriate α-haloketone under basic conditions to form the thiazole ring.
Introduction of the Acetylthio Group: The acetylthio group can be introduced by reacting the thiazole intermediate with acetyl chloride in the presence of a base such as pyridine.
Formation of the Imino Group: The imino group is typically formed by the condensation of the acetylthio intermediate with an appropriate amine or amide under dehydrating conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiazole derivatives.
科学的研究の応用
Chemistry
In organic synthesis, (Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate can serve as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could lead to the discovery of new therapeutic agents for treating diseases such as cancer, infections, and inflammatory conditions.
Industry
In the material science industry, the compound’s unique properties could be harnessed for the development of new materials with specific functionalities, such as improved conductivity or enhanced mechanical strength.
作用機序
The mechanism by which (Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate exerts its effects depends on its interaction with molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The acetylthio and imino groups may also play roles in binding to active sites or altering the compound’s reactivity.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and benzothiazole share the thiazole ring structure and exhibit similar chemical reactivity.
Imino Compounds: Compounds like imino acids and imino esters have similar functional groups and can undergo comparable reactions.
Uniqueness
(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is unique due to its combination of functional groups and the specific arrangement of atoms. This uniqueness can lead to distinct chemical properties and biological activities, setting it apart from other thiazole and imino compounds.
特性
IUPAC Name |
methyl 2-(2-acetylsulfanylacetyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-4-17-11-6-5-10(14(20)21-3)7-12(11)23-15(17)16-13(19)8-22-9(2)18/h5-7H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXAEIZVINSTIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)CSC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2839540.png)
![3-(3,5-dimethoxybenzamido)-N-(6-methylpyridin-2-yl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2839541.png)
![2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2839543.png)
![1,1-Difluoro-6-azaspiro[2.5]octan-5-one](/img/structure/B2839546.png)

![3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2839548.png)


![1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylic acid](/img/structure/B2839553.png)

![Ethyl 2-[(phenylcarbamoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2839555.png)
